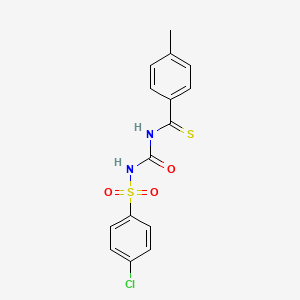
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzenecarbothioyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbothioyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted ureas, sulfonamides, and thioureas .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)carbamimidic acid
These compounds share structural similarities but differ in their functional groups and specific properties.
Propriétés
Numéro CAS |
61720-80-7 |
|---|---|
Formule moléculaire |
C15H13ClN2O3S2 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-10-2-4-11(5-3-10)14(22)17-15(19)18-23(20,21)13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,22) |
Clé InChI |
ASGCPCAGYZIPPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















